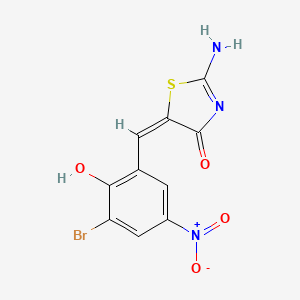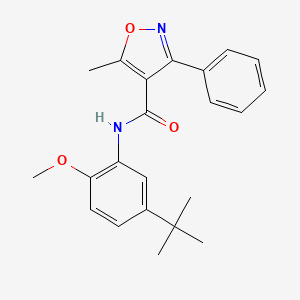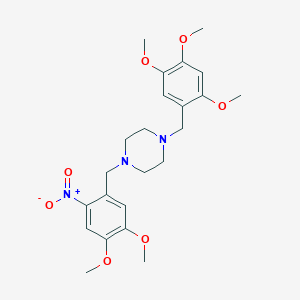
N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate, also known as clenbuterol, is a beta-2 adrenergic agonist that is commonly used in scientific research. Clenbuterol is a synthetic compound that has been used to treat respiratory disorders, such as asthma, and has also been used as a performance-enhancing drug in the bodybuilding community. The purpose of
Mécanisme D'action
Clenbuterol acts as a selective beta-2 adrenergic agonist, which means it binds to and activates beta-2 adrenergic receptors in the body. This activation leads to increased cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then activates a number of downstream signaling pathways, including the activation of lipolysis and the inhibition of protein breakdown.
Biochemical and Physiological Effects:
Clenbuterol has been shown to have a number of biochemical and physiological effects on the body. These effects include increased muscle mass and protein synthesis, decreased body fat, improved cardiovascular function, and increased metabolic rate. Clenbuterol has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate in lab experiments include its ability to selectively activate beta-2 adrenergic receptors, its ability to increase muscle mass and reduce body fat, and its anti-inflammatory effects. The limitations of using N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate in lab experiments include its potential for abuse as a performance-enhancing drug, its potential for side effects such as tachycardia and hypertension, and the need for careful dosing to avoid toxicity.
Orientations Futures
For research on N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate include further studies on its effects on muscle growth and fat metabolism, the development of new analogs with improved selectivity and safety profiles, and the investigation of its potential as a treatment for inflammatory diseases. Additionally, more research is needed to fully understand the long-term effects of N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate use and to develop appropriate dosing guidelines for its use in scientific research.
Méthodes De Synthèse
The synthesis of N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate involves the reaction of 4-chloro-2-methylphenoxyacetic acid with butylamine in the presence of thionyl chloride. The resulting product is then reacted with oxalic acid to form the oxalate salt of N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate. The purity of N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
Clenbuterol has been used in scientific research to study its effects on skeletal muscle growth, fat metabolism, and cardiovascular function. Clenbuterol has been shown to increase muscle mass and reduce body fat in animal models, making it a potential treatment for muscle wasting diseases. Clenbuterol has also been shown to improve cardiovascular function by increasing cardiac output and decreasing systemic vascular resistance.
Propriétés
IUPAC Name |
N-butyl-4-(4-chloro-2-methylphenoxy)butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO.C2H2O4/c1-3-4-9-17-10-5-6-11-18-15-8-7-14(16)12-13(15)2;3-1(4)2(5)6/h7-8,12,17H,3-6,9-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFOBVYKRFRTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=C(C=C1)Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(4-chloro-2-methylphenoxy)butan-1-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)
![3-{[(4-fluoro-2-methoxybenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5121832.png)

![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)
![2-(3-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B5121874.png)



![N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5121902.png)

![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)
![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)